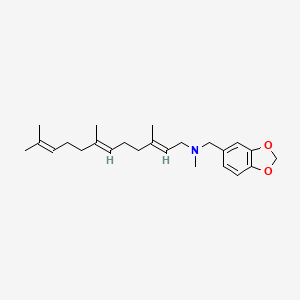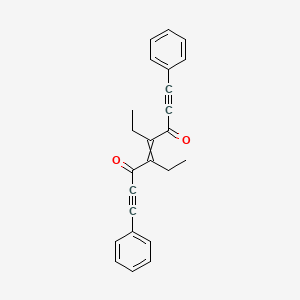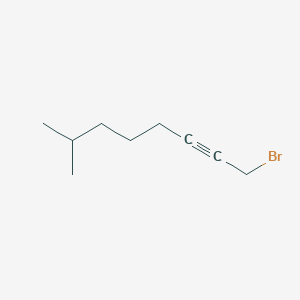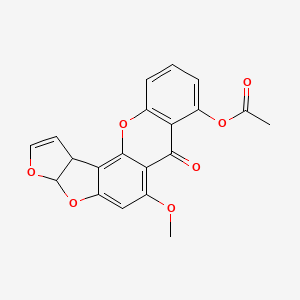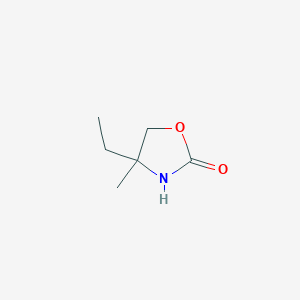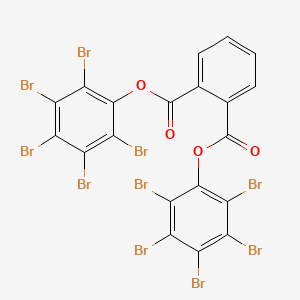
Methanone, 2-anthracenyl(4-methylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanone, 2-anthracenyl(4-methylphenyl)- is a chemical compound known for its unique structure and properties It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a methanone group attached to the 2-position of the anthracene ring and a 4-methylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, 2-anthracenyl(4-methylphenyl)- typically involves the use of Suzuki or Sonogashira cross-coupling reactions. These reactions are known for their efficiency in forming carbon-carbon bonds. In the case of this compound, the anthracene derivative is reacted with a 4-methylphenylboronic acid or a 4-methylphenylacetylene in the presence of a palladium catalyst and a base . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of Methanone, 2-anthracenyl(4-methylphenyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization, column chromatography, or distillation.
化学反応の分析
Types of Reactions
Methanone, 2-anthracenyl(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the methanone group to a hydroxyl group or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the anthracene or phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce anthracenol derivatives.
科学的研究の応用
Methanone, 2-anthracenyl(4-methylphenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe for studying cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of photodynamic therapy.
作用機序
The mechanism of action of Methanone, 2-anthracenyl(4-methylphenyl)- is largely dependent on its interaction with molecular targets and pathways. In biological systems, its fluorescence allows it to act as a probe, binding to specific cellular components and emitting light upon excitation. This property is utilized in imaging techniques to visualize cellular structures and processes. Additionally, its potential therapeutic effects in photodynamic therapy involve the generation of reactive oxygen species upon light activation, leading to the destruction of targeted cells.
類似化合物との比較
Methanone, 2-anthracenyl(4-methylphenyl)- can be compared to other anthracene derivatives, such as:
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and use in OLEDs.
Anthraquinone: An oxidized form of anthracene with applications in dye production and as a photosensitizer.
9-Phenyl-10-(4-trifluoromethyl)phenyl)anthracene: Exhibits similar photophysical properties and is used in triplet-triplet annihilation upconversion systems.
The uniqueness of Methanone, 2-anthracenyl(4-methylphenyl)- lies in its specific substitution pattern, which imparts distinct photophysical and chemical properties, making it valuable for specialized applications in various fields.
特性
CAS番号 |
60109-21-9 |
|---|---|
分子式 |
C22H16O |
分子量 |
296.4 g/mol |
IUPAC名 |
anthracen-2-yl-(4-methylphenyl)methanone |
InChI |
InChI=1S/C22H16O/c1-15-6-8-16(9-7-15)22(23)20-11-10-19-12-17-4-2-3-5-18(17)13-21(19)14-20/h2-14H,1H3 |
InChIキー |
PUPOBZZMOQAELB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC3=CC4=CC=CC=C4C=C3C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzene, 1-[3,3-dichloro-2-(chloromethyl)propyl]-4-methyl-](/img/structure/B14617532.png)
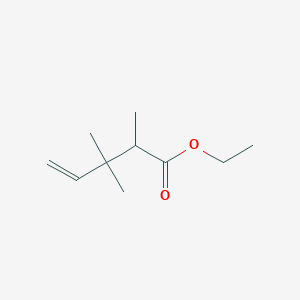
![([1,1'-Biphenyl]-4-yl)(difluoro)thallane](/img/structure/B14617541.png)
![Naphtho[1,2-a]naphthacene](/img/structure/B14617545.png)


